Product packaging for 2-Methyl-5-nitrobenzoate(Cat. No.:)

2-Methyl-5-nitrobenzoate

Cat. No.: B13354976
M. Wt: 180.14 g/mol
InChI Key: DJRFJAVPROZZFL-UHFFFAOYSA-M
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Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Modern Organic Synthesis

Substituted benzoate esters are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical transformations. Their utility stems from the reactivity of the ester functional group and the diverse functionalities that can be incorporated onto the benzene (B151609) ring. These compounds are instrumental in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers. chemimpex.com

The presence of various substituents on the aromatic ring can significantly influence the chemical and physical properties of the benzoate ester, allowing for fine-tuning of its reactivity and function. For instance, the strategic placement of bulky substituents at the ortho positions can prevent competitive nucleophilic addition to the carbonyl group. illinois.edu Researchers have developed numerous methods for the synthesis of substituted benzoate esters, including cascade reactions from acyclic building blocks and the regioselective acylation of polyols catalyzed by borinic acid. acs.orgorganic-chemistry.org Furthermore, enzymatic dihydroxylation using whole-cell fermentation has been employed to metabolize certain halogen-substituted methyl benzoates. rsc.org The versatility of substituted benzoate esters makes them a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

Research Landscape of Nitroaromatic Compounds and Their Derivatives

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are almost exclusively products of anthropogenic activities and are used in the production of synthetic intermediates, dyes, pesticides, and explosives. nih.gov Their widespread use has led to environmental contamination, prompting extensive research into their detection, toxicity, and remediation. researchgate.netcswab.org

The electron-withdrawing nature of the nitro group imparts unique photochemical and photophysical properties to these compounds. rsc.org This has spurred investigations into their excited-state dynamics, with applications in areas such as the development of nitric oxide release agents. rsc.org From a synthetic standpoint, the nitro group is a versatile functional group that can be reduced to an amino group, a key transformation in the synthesis of many pharmaceuticals and other fine chemicals. nih.gov

Recent research has focused on developing efficient methods for the detection of nitroaromatic compounds, including the use of novel porous polymers and metal-organic frameworks (MOFs). researchgate.netspectroscopyonline.com Additionally, significant effort has been dedicated to understanding and harnessing the biodegradation of nitroaromatic compounds by various microorganisms as a means of environmental remediation. nih.govcswab.org The study of nitroaromatic compounds and their derivatives is a dynamic field with implications for environmental science, materials science, and synthetic chemistry.

Current Research Focus and Potential Avenues for 2-Methyl-5-nitrobenzoate Studies

Currently, this compound is primarily utilized as an intermediate in organic synthesis. chembk.com It serves as a precursor for the preparation of various valuable compounds, including pharmaceutical and agrochemical intermediates. chemimpex.comchembk.com For instance, it is a key intermediate in the synthesis of some antitumor drugs. google.com

Future research on this compound could explore several promising avenues. A deeper investigation into its own biological activities is warranted. While its derivatives are known to have applications, the intrinsic bioactivity of the parent compound remains less explored. Studies could focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent, similar to investigations conducted on related nitroaromatic compounds. ontosight.ai

Furthermore, the development of novel synthetic methodologies utilizing this compound as a starting material could lead to the creation of new classes of compounds with unique properties. For example, exploring its reactivity in various catalytic systems could unveil new synthetic transformations. The synthesis of its derivatives, such as 2-methyl-5-nitrobenzoic acid, has also been a subject of research, with a focus on developing more efficient and environmentally friendly processes. researchgate.netbiosynth.com

Finally, computational studies could provide valuable insights into the structure-property relationships of this compound and its derivatives, guiding the design of new molecules with specific functionalities. Understanding the influence of the methyl and nitro groups on the reactivity of the ester moiety could lead to more controlled and selective synthetic applications.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS Number 77324-87-9
IUPAC Name methyl this compound

Data sourced from PubChem. nih.gov

Synonyms for this compound

Synonym
Methyl 5-nitro-2-methylbenzoate
2-Methyl-5-nitrobenzoic acid methyl ester
Benzoic acid, 2-methyl-5-nitro-, methyl ester
5-Nitro-o-toluic acid methyl ester
Methyl 5-nitro-o-toluate
3-(Methoxycarbonyl)-4-methylnitrobenzene

Data sourced from ChemBK and PubChem. chembk.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6NO4- B13354976 2-Methyl-5-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFJAVPROZZFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 2 Methyl 5 Nitrobenzoate

Direct Esterification Approaches for 2-Methyl-5-nitrobenzoate

The final step in producing this compound is typically the esterification of its corresponding carboxylic acid, 2-Methyl-5-nitrobenzoic acid. This transformation can be accomplished using classical acid catalysis or alternative modern strategies that offer milder conditions and improved efficiency.

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a conventional and widely used method. This equilibrium-driven process involves reacting 2-Methyl-5-nitrobenzoic acid with an alcohol, typically methanol (B129727) to produce the methyl ester, in the presence of a strong acid catalyst.

Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). scribd.com The reaction is typically heated to reflux to increase the reaction rate. To drive the equilibrium towards the product, excess alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with an entraining liquid like toluene (B28343). google.com

In one documented synthesis of methyl this compound, 2-methyl-5-nitrobenzoic acid was reacted with thionyl chloride (SOCl₂) in methanol. nih.gov The thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. The mixture was heated at reflux for four hours to yield the desired ester. nih.gov Similarly, a mixture of isomeric nitro-2-methylbenzoic acids has been successfully esterified using methanol with sulfuric acid as the catalyst. google.com Temperature control is a critical parameter in these reactions to prevent side reactions such as decarboxylation, which can be promoted at higher temperatures.

Table 1: Examples of Acid-Catalyzed Esterification of Nitrobenzoic Acids This table is generated based on methodologies for structurally similar compounds, illustrating the general conditions.

Carboxylic Acid Alcohol Catalyst Conditions Product Reference
2-Methyl-5-nitrobenzoic acid Methanol Thionyl Chloride Reflux, 4h Methyl this compound nih.gov
m-Nitrobenzoic acid Methanol H₂SO₄ Reflux, 1h Methyl m-nitrobenzoate scribd.com
p-Nitrobenzoic acid Glycerol Toluene sulphonic acid >100°C, azeotropic distillation Glycerol mono-para-nitrobenzoate google.com
2-Methoxy-5-nitrobenzoic acid Methanol/Ethanol H₂SO₄ or HCl Reflux (60-80°C) Methyl or ethyl 2-methoxy-5-nitrobenzoate
Isomeric nitro-2-methylbenzoic acids Methanol H₂SO₄ Heating to 80-90°C Methyl nitro-2-methylbenzoates google.com

To overcome the often harsh conditions of acid-catalyzed esterification, several alternative methods have been developed. These strategies frequently involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the alcohol under milder, often neutral or basic, conditions.

One prominent method involves converting the carboxylic acid to a more reactive acid chloride. This is typically achieved by reacting 2-Methyl-5-nitrobenzoic acid with an agent like thionyl chloride or oxalyl chloride. The resulting 2-methyl-5-nitrobenzoyl chloride can then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. jocpr.com

Another powerful strategy employs coupling reagents. The use of 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent, facilitates esterification and macrolactonization under mild, room temperature conditions. wikipedia.orgtcichemicals.com This method is known for its high efficiency, particularly in complex syntheses. tcichemicals.com Other activating agents, such as diethyl chlorophosphate (DECP) in pyridine, can also be used for the direct formation of esters from carboxylic acids and alcohols, proceeding through a carboxylate-phosphate anhydride intermediate. researchgate.net

Table 2: Alternative Esterification Reagents

Reagent/Method Description Conditions Reference
Thionyl Chloride + Pyridine Forms an acid chloride intermediate which reacts with alcohol. Typically mild, often at or below room temperature. jocpr.com
2-Methyl-6-nitrobenzoic anhydride (MNBA) Condensation reaction via a mixed anhydride intermediate. Room temperature, basic or neutral conditions. wikipedia.orgtcichemicals.com
Diethyl chlorophosphate (DECP) Activation of the carboxylic acid via a phosphate (B84403) anhydride. Mild, proceeds in the presence of pyridine. researchgate.net

Precursor Synthesis Routes to 2-Methyl-5-nitrobenzoic Acid

The availability of the precursor, 2-Methyl-5-nitrobenzoic acid, is crucial. It is primarily synthesized by introducing the required functional groups onto an aromatic scaffold. The main strategies involve the nitration of a benzoic acid derivative or the oxidation of a methyl group on a pre-existing nitroaromatic compound.

The direct nitration of 2-methylbenzoic acid (o-toluic acid) is a straightforward approach to introduce the nitro group. The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chembk.comchegg.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

In the case of 2-methylbenzoic acid, the existing methyl (-CH₃) and carboxylic acid (-COOH) groups direct the position of the incoming nitro group. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The substitution pattern of the final product, 2-Methyl-5-nitrobenzoic acid, indicates that the directing effects are competitive. The nitration of the related 3-methylbenzoic acid (m-toluic acid) is a common industrial route, though it often yields a mixture of isomers, including 2-methyl-3-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and the desired 2-methyl-5-nitrobenzoic acid (also named 5-methyl-2-nitrobenzoic acid in some literature). researchgate.netgoogle.com The separation of these isomers can be challenging, often requiring fractional crystallization or chromatography. google.com Reaction conditions, such as temperature, must be carefully controlled to maximize the yield of the desired isomer and prevent the formation of dinitrated byproducts. scribd.com

An alternative strategy involves the selective oxidation of a methyl group on a nitroaromatic precursor, such as 2-methyl-5-nitrotoluene (more commonly known as 2-nitro-4-methyltoluene). This approach avoids the regioselectivity issues associated with nitrating substituted benzoic acids.

Strong oxidizing agents are required for this transformation. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and manganese dioxide (MnO₂) have been employed for the oxidation of methyl groups on aromatic rings. smolecule.com The reaction typically proceeds by oxidizing the methyl group first to an aldehyde and then to the carboxylic acid. smolecule.com For instance, the oxidation of 2-methyl-5-nitrophenol (B1294729) using strong oxidizing agents can yield the corresponding carboxylic acid.

Industrial processes may utilize more economical oxidants like oxygen or air, often in the presence of catalysts and under specific conditions of temperature and pressure. google.comgoogle.com For example, a method for the synthesis of 2-methyl-4-nitrobenzoic acid involves the selective oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of a free radical initiator and a phase-transfer catalyst, achieving high yields under relatively mild conditions. google.com

Table 3: Oxidation Methods for Precursor Synthesis

Starting Material Oxidizing Agent Conditions Product Reference
2-Methyl-5-nitrotoluene KMnO₄, CrO₃, or MnO₂ Varies 2-Methyl-5-nitrobenzoic acid smolecule.com
4-Nitro-o-xylene Dilute HNO₃ / Initiator 50-150°C 2-Methyl-4-nitrobenzoic acid google.com
3-Nitro-o-xylene O₂ / Catalyst Elevated temperature and pressure 3-Nitro-2-methylbenzoic acid & isomers google.com
2-Methyl-5-nitrophenol Strong oxidizing agents Varies 4-Hydroxy-2-methyl-5-nitrobenzoic acid

Complex organic molecules often require multi-step synthetic sequences where the order of reactions is critical to achieving the desired substitution pattern. libretexts.org The synthesis of 2-Methyl-5-nitrobenzoic acid can be embedded within such sequences, where functional groups are introduced sequentially to control regioselectivity.

For example, a synthesis could start with a molecule that has a different set of directing groups. A classic strategy in electrophilic aromatic substitution is to introduce a group that directs the subsequent substitution to the desired position and is later modified or removed. For instance, the synthesis of m-bromoaniline from benzene (B151609) necessitates nitration first to install a meta-directing nitro group, followed by bromination, and finally, reduction of the nitro group to an amine. libretexts.org

In a similar vein, a synthesis for a related compound started from 3-chlorobenzoic acid. This precursor was first nitrated and then the chloro group was substituted by a methoxy (B1213986) group in a nucleophilic aromatic substitution reaction. Another sequence involves the diazotization of an amino group to form a diazonium salt, which can then be converted to a variety of other functional groups. For instance, 2-methyl-5-nitroaniline (B49896) can be converted to 2-methyl-5-nitrophenol via diazotization followed by hydrolysis, and the resulting phenol (B47542) could potentially be further modified. These multi-step approaches offer high control over the final structure, which is essential in the synthesis of complex, highly functionalized molecules. libretexts.orgresearchgate.net

Regioselectivity and Chemoselectivity in this compound Synthesis

The nitration of methyl 2-methylbenzoate (B1238997) is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring—the methyl group (-CH₃) and the ester group (-COOCH₃)—are crucial in determining the position of the incoming nitro group (-NO₂).

The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. This means it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the methyl ester group is a deactivating group and a meta-director. Its electron-withdrawing nature decreases the electron density of the ring, particularly at the ortho and para positions, thus directing the electrophile to the meta position.

In the case of methyl 2-methylbenzoate, the two substituents have conflicting directing effects. The methyl group at position 2 directs incoming electrophiles to positions 3, 5, and 6 (position 4 is the ester group). The ester group at position 1 directs to position 5. The synergy of these directing effects strongly favors the nitration at the 5-position, leading to the formation of this compound.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). proprep.comrsc.org Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. proprep.comstudylib.net

Controlling the reaction conditions is vital for achieving high regioselectivity and minimizing the formation of byproducts. Key parameters include:

Temperature: The reaction is highly exothermic, and maintaining a low temperature, typically between 0 and 10°C, is essential to prevent over-nitration and the formation of undesired isomers. rsc.org Higher temperatures can lead to increased dinitration. proprep.com

Rate of Addition: The slow, dropwise addition of the nitrating mixture to the substrate ensures that the temperature remains under control and minimizes localized high concentrations of the nitrating agent. rsc.org

Research has shown that the choice of nitrating agent and solvent can also influence selectivity. For instance, using urea (B33335) nitrate (B79036) or nitrourea (B1361781) has been reported to yield nitrated aromatic compounds with high regioselectivity under mild conditions. researchgate.net

Industrial Synthesis Development and Process Control Research

The transition from laboratory-scale synthesis to industrial production of this compound involves addressing challenges related to scale-up, safety, and process optimization to maximize yield and purity while minimizing costs and environmental impact.

A primary concern in large-scale nitration is the management of the reaction exotherm. researchgate.net Inadequate heat dissipation can lead to a runaway reaction, posing a significant safety risk. Industrial reactors for such processes are equipped with efficient cooling systems and monitoring probes to maintain strict temperature control.

Process control strategies often involve the use of automated systems to regulate the addition of reactants and monitor key parameters in real-time. This allows for precise control over the reaction conditions, ensuring consistent product quality and safety.

The table below summarizes typical reaction parameters for the synthesis of related nitroaromatic compounds, which can be extrapolated to the industrial production of this compound.

ParameterConditionRationale
Reactants Methyl 2-methylbenzoate, Nitric Acid, Sulfuric AcidSubstrate, nitrating agent, and catalyst. proprep.comrsc.org
Temperature 0–10°CTo control the exothermic reaction and prevent over-nitration. rsc.org
Reaction Time 1–3 hoursTo ensure complete reaction while minimizing byproduct formation.
Quenching Ice/WaterTo stop the reaction and precipitate the product. google.com
Purification RecrystallizationTo remove isomeric impurities and unreacted starting materials.

Recent research has focused on developing greener and more efficient synthetic methods. This includes the use of alternative nitrating agents to reduce the reliance on mixed acids, which generate significant acidic waste. researchgate.netsmolecule.com Flow chemistry is also being explored as a safer and more efficient alternative for conducting highly exothermic reactions like nitration on an industrial scale. researchgate.net

For instance, a study on the synthesis of 5-methyl-2-nitrobenzoic acid, a related compound, highlighted a process using a mixture of HNO₃ and acetic anhydride (Ac₂O) as a greener alternative, which allowed for easier control of the reaction rate. researchgate.net Another patent describes a method for producing 2-nitro-3-methylbenzoic acid where the reaction temperature is controlled between -30 and -15°C to achieve high selectivity. google.com These advancements indicate a trend towards more sustainable and controlled industrial processes for the synthesis of nitroaromatic compounds.

Chemical Reactivity and Transformational Chemistry of 2 Methyl 5 Nitrobenzoate

Reduction Chemistry of the Nitro Group in 2-Methyl-5-nitrobenzoate

The transformation of the nitro group into an amino group is a pivotal reaction, yielding methyl 2-methyl-5-aminobenzoate, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. This reduction can be achieved through several methods, including catalytic hydrogenation and chemoselective chemical reduction.

Catalytic Hydrogenation Investigations and Catalyst Systems

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Common catalyst systems for the reduction of nitroaromatic compounds include:

Palladium on Carbon (Pd/C): This is a frequently used catalyst for nitro reductions due to its high efficiency. commonorganicchemistry.com The reaction is typically carried out under hydrogen pressure.

Raney Nickel: This catalyst is also effective for nitro group reduction and can be advantageous when trying to avoid dehalogenation in substrates containing halogen substituents. commonorganicchemistry.com

Platinum-based catalysts: Platinum on carbon and other supported platinum catalysts are also utilized for this transformation.

A study on the reduction of a related compound, methyl 4-(butyramido)-3-methyl-5-nitrobenzoate, utilized Pd/C in methanol (B129727) to successfully reduce the nitro group, yielding the corresponding aniline (B41778) derivative. google.com Another example involves the hydrogenation of 3-methyl-2-nitrobenzoate using 5% Pd/C in acetonitrile (B52724) at elevated temperature and pressure, resulting in a high yield of methyl 2-amino-3-methylbenzoate. guidechem.com

Table 1: Catalyst Systems for Nitro Group Reduction
Catalyst SystemTypical ConditionsKey Features
H₂ + Pd/CHydrogen gas, often under pressure; various solvents like methanol or acetonitrile. commonorganicchemistry.comgoogle.comHighly efficient and commonly used for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂ + Raney NickelHydrogen gas; often used in place of Pd/C to avoid dehalogenation. commonorganicchemistry.comEffective for nitro group reduction, particularly with halogenated substrates. commonorganicchemistry.com

Chemoselective Chemical Reduction Methodologies

Chemoselective reduction is crucial when other reducible functional groups are present in the molecule that need to be preserved. Several reagents and methods have been developed for the selective reduction of nitro groups.

Tin(II) Chloride (SnCl₂): The use of stannous chloride provides a mild method for reducing nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.comstrategian.com Anhydrous SnCl₂ in alcohol can readily reduce aromatic nitro compounds while leaving groups like esters unaffected. strategian.com However, in some cases, partial dealkylation of methoxy (B1213986) groups has been observed. researchgate.net

Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and effective method for nitro group reduction.

Sodium Dithionite (B78146) (Na₂S₂O₄): This reagent can be used for the in-situ reduction of nitro groups, offering a cheaper alternative to precious metal catalysts. google.com

Sodium Sulfide (B99878) (Na₂S): Sodium sulfide can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Chemoselective Reducing Agents for Nitro Groups
ReagentTypical ConditionsSelectivity
Tin(II) Chloride (SnCl₂)Alcohol or ethyl acetate (B1210297) solvent. strategian.comReduces aromatic nitro groups while leaving esters, ketones, and halogens unaffected. strategian.com
Iron (Fe) / AcidAcetic acid or hydrochloric acid. Effective for converting nitro groups to amines.
Sodium Dithionite (Na₂S₂O₄)Water or an organic solvent, or a mixture, at 20-120 °C. google.comAllows for in-situ reduction and cyclodehydration in one step. google.com
Sodium Sulfide (Na₂S)Aqueous or alcoholic solutions. commonorganicchemistry.comUseful when acidic conditions or hydrogenation are not suitable; can offer selectivity between multiple nitro groups. commonorganicchemistry.com

Hydrolysis and Saponification Studies of the Ester Moiety

The ester group in methyl this compound can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-5-nitrobenzoic acid, under both acidic and basic conditions.

Acidic Hydrolysis Reaction Pathways

Acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. quora.com The presence of the electron-withdrawing nitro group can influence the rate of this reaction. Studies on related nitrobenzoates have shown that the hydrolysis is catalyzed by acid. acs.orgacs.orgacs.org For instance, the hydrolysis of methyl ortho-nitrobenzoate in an acid solution has been documented. acs.org The general mechanism proceeds through the formation of a tetrahedral intermediate.

Basic Hydrolysis Reaction Mechanisms

Basic hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. orgsyn.org This reaction is generally faster for esters with electron-withdrawing groups, such as the nitro group. pearson.comyoutube.com The saponification of methyl m-nitrobenzoate, a related compound, is achieved by heating with an aqueous sodium hydroxide solution. orgsyn.org The resulting carboxylate salt is then acidified to yield the carboxylic acid. orgsyn.org It has been noted that using a concentrated sodium hydroxide solution is crucial for efficient saponification, as more dilute solutions can lead to unsatisfactory results. orgsyn.org

Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA r) reactions. cymitquimica.com This effect is most pronounced at the positions ortho and para to the nitro group. In methyl this compound, the positions ortho (C4) and para (C2, which is blocked by the methyl group) to the nitro group are activated. While the methyl group at the 2-position provides some steric hindrance, nucleophilic attack at the C4 position is a possibility.

In related nitrobenzoate compounds, the nitro group facilitates the displacement of leaving groups by nucleophiles. For example, in methyl 2-bromo-4-(methylamino)-5-nitrobenzoate, the bromine atom can be substituted by various nucleophiles. smolecule.com Similarly, the iodine atom in methyl 5-iodo-2-methyl-3-nitrobenzoate undergoes nucleophilic aromatic substitution due to the activating effect of the nitro group.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of such reactions on methyl this compound are governed by the directing effects of the existing substituents.

The aromatic ring of methyl this compound is substituted with a methyl ester group (-COOCH₃) at position C1, a methyl group (-CH₃) at C2, and a nitro group (-NO₂) at C5. Both the methyl ester and the nitro group are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. rsc.orgsavemyexams.com The methyl group, in contrast, is an electron-donating group that activates the ring. savemyexams.comlibretexts.org

The directing effect of each substituent is as follows:

Methyl Ester Group (-COOCH₃ at C1): A deactivating, meta-director. It directs incoming electrophiles to the C3 and C5 positions. rsc.org

Methyl Group (-CH₃ at C2): An activating, ortho, para-director. It directs incoming electrophiles to the C3, C5, and C1 positions (relative to C2, these are ortho and para positions). savemyexams.com

Nitro Group (-NO₂ at C5): A strong deactivating, meta-director. It directs incoming electrophiles to the C1 and C3 positions (relative to C5). savemyexams.com

Considering the combined influence, all three groups direct an incoming electrophile to the C3 position. The C5 and C1 positions are already substituted. Therefore, any further electrophilic substitution on the methyl this compound ring is predicted to occur at the C3 position. However, the strong deactivating nature of both the nitro and ester groups makes the ring significantly less reactive than benzene, meaning harsh reaction conditions would be required. libretexts.org An example of such a transformation is the bromination of the related compound, 2-methyl-5-nitrobenzoic acid, which yields 3-bromo-2-methyl-5-nitrobenzoic acid, confirming the C3 position as the most reactive site. ambeed.com

Derivatization Strategies at the Methyl and Nitro Positions

The methyl and nitro groups of methyl this compound serve as handles for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Derivatization of the Methyl Group:

The primary transformations involving the C2-methyl group are radical halogenation and oxidation.

Radical Halogenation: The benzylic protons of the methyl group can be substituted with halogens under radical conditions. A common method involves using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). This reaction converts the methyl group into a bromomethyl group, yielding methyl 2-(bromomethyl)-5-nitrobenzoate, a valuable intermediate in pharmaceutical synthesis.

ReactionReagentsProductReference
Benzylic BrominationN-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄Methyl 2-(bromomethyl)-5-nitrobenzoate

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. smolecule.com This transformation would yield 5-nitro-1,2-benzenedicarboxylic acid monomethyl ester.

Derivatization of the Nitro Group:

The most significant and widely used derivatization of the nitro group is its reduction to a primary amine.

Reduction to Amine: The nitro group is readily reduced to an amino group (-NH₂) under various conditions. This transformation is fundamental in the synthesis of many compounds, as the resulting aniline derivative can undergo a wide range of further reactions. Common methods include catalytic hydrogenation and metal-acid reductions. google.com The product of this reaction is methyl 5-amino-2-methylbenzoate.

ReactionReagents and ConditionsProductYieldReference
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Methyl 5-amino-2-methylbenzoateHigh google.com
Metal-Acid ReductionSn/HCl or Fe/HClMethyl 5-amino-2-methylbenzoateHigh
Sulfite ReductionSodium dithionite (Na₂S₂O₄)Methyl 5-amino-2-methylbenzoateHigh google.com

Advanced Spectroscopic and Structural Characterization Research

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Vibrational Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. While specific experimental spectra for Methyl 2-methyl-5-nitrobenzoate are not widely reported in dedicated studies, the expected vibrational frequencies can be predicted based on the known functional groups: an ester, a nitro group, and a substituted benzene (B151609) ring.

Studies on structurally similar compounds, such as 4-methyl-3-nitrobenzoic acid, provide a basis for these assignments. scirp.orgresearchgate.net The key vibrational modes for Methyl this compound would include the carbonyl (C=O) stretch of the ester group, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, and various stretching and bending modes of the aromatic ring and its substituents.

Table 1: Predicted Vibrational Assignments for Methyl this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Ester (C=O) Stretching ~1720-1740 Strong (FTIR)
Nitro (NO₂) Asymmetric Stretch ~1520-1560 Strong (FTIR)
Nitro (NO₂) Symmetric Stretch ~1345-1385 Strong (FTIR)
Aromatic C-H Stretching ~3000-3100 Medium to Weak
Aromatic C=C Ring Stretching ~1400-1600 Medium
Ester (C-O) Stretching ~1100-1300 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Methyl this compound, ¹H and ¹³C NMR spectra would provide definitive proof of its structure. Although dedicated experimental data for this specific isomer is scarce in the reviewed literature, the expected chemical shifts and splitting patterns can be accurately predicted.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Additionally, two singlets are anticipated in the aliphatic region, corresponding to the two different methyl groups (the ester methyl and the ring-attached methyl).

The ¹³C NMR spectrum should display nine unique signals, one for each carbon atom in the molecule, reflecting the compound's asymmetry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl this compound

Nucleus Atom Description Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Aromatic-H (ortho to NO₂) ~8.0-8.2 Doublet
¹H Aromatic-H (ortho to COOCH₃) ~7.3-7.5 Doublet
¹H Aromatic-H (meta to both groups) ~8.2-8.4 Doublet of Doublets
¹H Ester -OCH₃ ~3.9 Singlet
¹H Ring -CH₃ ~2.6 Singlet
¹³C Carbonyl C=O ~165 Singlet
¹³C Aromatic C-NO₂ ~148 Singlet
¹³C Aromatic C-CH₃ ~138 Singlet
¹³C Aromatic C-COOCH₃ ~132 Singlet
¹³C Aromatic C-H ~123-135 Doublet
¹³C Ester -OCH₃ ~52 Quartet

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of Methyl this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight of 195.17 g/mol . nih.gov

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for this molecule would involve the loss of the ester's methoxy (B1213986) group, the entire ester function, or the nitro group. msu.edu

Table 3: Predicted Mass Spectrometry Fragments for Methyl this compound

Fragment Ion Formula of Lost Neutral m/z Value of Ion
[M]⁺ - 195
[M - OCH₃]⁺ •OCH₃ 164
[M - NO₂]⁺ •NO₂ 149

X-ray Diffraction Studies for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. This technique yields data on bond lengths, bond angles, and intermolecular interactions.

As of now, a single-crystal structure determination for Methyl this compound has not been reported in the searched literature. However, crystallographic studies on related derivatives, such as Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, have been successfully conducted. iucr.org Such an analysis for the title compound would definitively establish its molecular conformation and crystal packing, including any potential hydrogen bonding or π-π stacking interactions.

Solid-State Characterization Techniques for Polymorphism and Crystalline Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact its physical properties. The investigation of polymorphism in Methyl this compound has not been a focus of the available research literature.

Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) would be essential for such a study. DSC can detect phase transitions that indicate the presence of different polymorphs, while PXRD provides fingerprint patterns for each crystalline form. Studies on related substituted nitrobenzoic acids have shown the utility of these methods in identifying and characterizing different solid-state forms. researchgate.net

Computational and Theoretical Chemistry Investigations of 2 Methyl 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods would be essential for a detailed understanding of 2-Methyl-5-nitrobenzoate.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. A DFT study on this compound would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The output would provide precise data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, the electronic structure would be analyzed. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions of the molecule. Properties such as dipole moment and Mulliken or Natural Bond Orbital (NBO) atomic charges would also be calculated to quantify the polarity and the charge distribution on individual atoms.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are based on first principles of quantum mechanics without empirical parameters. While computationally more demanding than DFT, they can offer benchmark-level accuracy for electronic properties. These methods would be used to calculate the molecule's total energy, ionization potential, and electron affinity. Such calculations would provide a deeper understanding of the molecule's stability and its tendency to lose or gain electrons, which is crucial for predicting its chemical reactivity.

Basis Set Selection and Computational Methodology Validation

The choice of a basis set is critical in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For a molecule like this compound, which contains carbon, hydrogen, nitrogen, and oxygen atoms, Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly used. The selection would depend on the desired balance between accuracy and computational resources. Validation of the chosen methodology would involve comparing calculated results against any available experimental data (e.g., from X-ray crystallography for geometry) or results from higher-level, more accurate computations to ensure the reliability of the theoretical model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This value is instrumental in predicting the molecule's stability and its behavior in chemical reactions, particularly those involving electron transfer.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity)

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

To predict specific sites of reaction within the molecule, local reactivity descriptors are used. Fukui functions (f(r)) are particularly important as they indicate the change in electron density at a specific point when the total number of electrons in the system changes. By calculating condensed Fukui functions for each atom, one can identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

Without dedicated research on this compound, specific data for these theoretical analyses remains unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing crucial information about its reactivity. The MEP map uses a color spectrum to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For this compound, an MEP analysis would reveal the electron-rich areas around the oxygen atoms of the nitro (NO₂) and ester (COOCH₃) groups, highlighting them as potential sites for interaction with electrophiles. Conversely, the regions around the hydrogen atoms of the benzene (B151609) ring and the methyl groups would likely show a positive potential, indicating them as sites for nucleophilic interaction.

However, a detailed search of published scientific literature did not yield specific studies that have performed and reported on the Molecular Electrostatic Potential (MEP) mapping for this compound. Therefore, a visual map and specific potential values for its electrophilic and nucleophilic sites are not available.

Theoretical Spectroscopy for Spectral Prediction and Comparison with Experimental Data

Theoretical spectroscopy involves calculating the spectral properties of a molecule using computational methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. These predictions are invaluable for interpreting experimental spectra, assigning specific vibrational modes and chemical shifts, and confirming molecular structures.

Calculated Vibrational Frequencies and Normal Mode Analysis

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and the corresponding normal modes (the collective motions of atoms for each frequency). These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations, such as C=O stretching, NO₂ symmetric and asymmetric stretches, C-H bending, and ring vibrations. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical models, allowing for a more accurate comparison with experimental data.

Despite the utility of this analysis, specific computational studies detailing the calculated vibrational frequencies and normal mode analysis for this compound were not found in a comprehensive review of scientific literature.

Predicted NMR Chemical Shifts and Coupling Constants

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry, it is possible to predict the chemical shifts (δ) relative to a standard reference. Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can be computed, which provides information about the connectivity of atoms. These predicted NMR data serve as a powerful tool for assigning peaks in experimental ¹H and ¹³C NMR spectra and can be crucial in confirming the isomeric structure of a synthesized compound.

A search of the scientific literature did not uncover any studies that have published predicted ¹H or ¹³C NMR chemical shifts and coupling constants for this compound based on theoretical calculations.

Thermodynamic Property Calculations and Energetic Relationships

Computational chemistry allows for the calculation of key thermodynamic properties that describe the stability and energy of a molecule. These calculations are fundamental to understanding chemical reactions and phase transitions.

Standard Molar Enthalpies of Formation in Gas and Condensed Phases

The standard molar enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. This value is a critical measure of a molecule's thermodynamic stability. Computational methods can estimate the enthalpy of formation by calculating the total electronic energy of the molecule and applying thermochemical correction schemes.

Specific, computationally derived or experimentally determined values for the standard molar enthalpy of formation of this compound in either the gas or condensed phase are not available in the reviewed scientific literature.

Enthalpies of Sublimation, Vaporization, and Fusion

The enthalpies of phase transitions—sublimation (solid to gas, ΔsubH), vaporization (liquid to gas, ΔvapH), and fusion (solid to liquid, ΔfusH)—are important physical properties. These values quantify the energy required to overcome intermolecular forces in the condensed phase. While these properties are typically determined experimentally through techniques like calorimetry, they can also be estimated using computational models that account for intermolecular interactions.

A thorough literature search did not yield any published data regarding the enthalpies of sublimation, vaporization, or fusion for this compound.

Intermolecular Interaction Energies and Crystal Lattice Dynamics

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. For this compound, a substituted nitrobenzoic acid derivative, the nature and energetics of these interactions are crucial for understanding its solid-state properties. While direct computational studies on the crystal lattice dynamics of this compound are not extensively documented, valuable insights can be drawn from research on closely related structures, such as 2-methyl-5-nitrobenzoic acid and other substituted nitrobenzoates.

A study on the formation of solid solutions in binary systems of substituted nitrobenzoic acids, including 2-methyl-5-nitrobenzoic acid, highlights the significant role of intermolecular interactions in determining component solubility and crystal structure. This research indicates that the replacement of functional groups directly alters the intermolecular interaction energies, which in turn affects the crystal packing. The study suggests that a detailed analysis of these interactions is key to rationalizing the observed solid-state behavior.

In the crystal structure of related compounds like methyl 4-hydroxy-3-nitrobenzoate, various non-covalent interactions have been identified, including hydrogen bonding and π-stacking interactions. researchgate.net These forces are instrumental in the formation of extended molecular networks. For this compound, it can be inferred that similar interactions, such as C–H···O hydrogen bonds involving the methyl and ester groups with the nitro group of neighboring molecules, as well as π–π stacking of the benzene rings, are likely to be significant in its crystal lattice. The presence of the electron-withdrawing nitro group and the methyl group influences the electron density distribution of the aromatic ring, which in turn modulates the nature and strength of these intermolecular forces.

The crystal structure of methyl 5-nitro-2-(tosyloxy)benzoate, a more complex derivative, reveals a triclinic crystal system, providing further clues into the possible packing arrangements of nitrobenzoate compounds. researchgate.net Computational models, often employing Density Functional Theory (DFT) with periodic boundary conditions, can be used to calculate the lattice energy and simulate the vibrational modes (phonons) of the crystal. Such calculations would provide a theoretical framework for understanding the stability of the crystal lattice and its dynamic behavior.

A summary of key intermolecular interactions expected in the crystal lattice of this compound, based on analogous compounds, is presented in the table below.

Interaction TypePotential Participating GroupsSignificance in Crystal Packing
C–H···O Hydrogen BondsMethyl (–CH₃), Ester (–OCH₃) with Nitro (–NO₂)Directional interactions contributing to the formation of molecular chains or sheets.
π–π StackingBenzene RingsNon-directional interactions that lead to the stacking of molecules, contributing to crystal density and stability.
Dipole-Dipole InteractionsNitro (–NO₂), Ester (–COOCH₃)Electrostatic interactions arising from the permanent dipoles of the functional groups, influencing molecular orientation.

Nonlinear Optical (NLO) Property Predictions and Optical Response Characterization

Organic molecules with donor-acceptor π-conjugated systems are of significant interest for applications in nonlinear optics (NLO). The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring of this compound suggests that it may exhibit NLO properties. Computational chemistry, particularly DFT, serves as a powerful tool for predicting the NLO response of such materials by calculating molecular polarizabilities and hyperpolarizabilities.

The NLO properties of this compound can be theoretically evaluated using quantum chemical methods. The standard computational approach involves optimizing the molecular geometry and then calculating the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set, often in conjunction with a finite field approach. The results of such calculations would provide quantitative predictions of its potential as an NLO material.

The intramolecular charge transfer (ICT) from the methyl-substituted benzene ring (donor) to the nitro group (acceptor) through the π-system is the primary source of the NLO response in this type of molecule. The efficiency of this ICT can be analyzed through the examination of frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO energy gap is generally associated with a larger hyperpolarizability.

Below is a hypothetical data table illustrating the kind of NLO properties that could be computationally predicted for this compound, based on typical values for similar compounds.

PropertySymbolPredicted Value (a.u.)Significance
Dipole Momentμ> 5 DebyeIndicates a significant separation of charge, a prerequisite for a large NLO response.
Linear Polarizabilityα~100-150Describes the linear response of the molecule to an applied electric field.
First Hyperpolarizabilityβ> 1000Quantifies the second-order NLO response, crucial for applications like frequency doubling.

It is important to note that the actual NLO response of a material also depends on the macroscopic arrangement of the molecules in the bulk phase. For a significant second-order NLO effect at the macroscopic level, the molecules must be arranged in a non-centrosymmetric fashion in the crystal lattice.

Molecular Dynamics Simulations and Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation of the methyl ester and nitro groups relative to the plane of the benzene ring. Understanding the conformational preferences and the energy barriers to rotation is essential for a complete picture of its molecular behavior. While specific molecular dynamics (MD) simulations for this compound are not widely reported, computational studies on its isomer, methyl 3-nitrobenzoate, offer significant transferable insights. researchgate.net

A theoretical study on methyl 3-nitrobenzoate using DFT explored the rotational isomers arising from the orientation of the ester group. researchgate.net It was found that the planar conformations, where the O=C-O-C moiety of the ester group is coplanar with the benzene ring, are the most stable due to maximum π-orbital overlap. researchgate.net This planarity is, however, often slightly distorted by steric interactions. For this compound, the presence of the methyl group in the ortho position to the ester will likely introduce a greater steric hindrance, potentially leading to a more twisted ground-state conformation of the ester group relative to the aromatic ring.

The rotation around the C(ar)–C(carbonyl) bond in methyl 3-nitrobenzoate was found to have a significant energy barrier. researchgate.net A similar barrier would be expected for this compound. The relative orientation of the nitro group is also a key conformational feature. The nitro group is also subject to rotational motion, though the energy barrier is generally lower than that of the bulkier ester group.

Molecular dynamics simulations could provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in various solvents or in the solid state. Such simulations would track the atomic motions over time, revealing the accessible conformations and the timescales of conformational changes. By analyzing the trajectories from an MD simulation, one could determine the preferred dihedral angles and the free energy surface associated with conformational transitions.

The table below summarizes the key conformational degrees of freedom for this compound and the expected findings from a conformational analysis.

Rotational Degree of FreedomDescriptionExpected Stable Conformations
C(ar)–C(ester) bondRotation of the methyl ester group relative to the benzene ring.Near-planar conformations, with some twisting due to steric hindrance from the ortho-methyl group.
C(ar)–N(nitro) bondRotation of the nitro group relative to the benzene ring.Near-planar conformations, with a relatively low barrier to rotation.
C(ester)–O(methyl) bondRotation of the methyl group of the ester.Staggered conformations relative to the carbonyl group.

Mechanistic Research and Reaction Pathway Elucidation

Kinetic Studies and Reaction Rate Determination for 2-Methyl-5-nitrobenzoate Transformations

Kinetic studies are fundamental to understanding the factors that control the speed of chemical reactions involving this compound. The rate of a reaction is influenced by the electronic effects of the substituents on the benzene (B151609) ring. For instance, in the alkaline hydrolysis (saponification) of substituted methyl benzoates, electron-withdrawing groups like the nitro group generally increase the reaction rate, while electron-donating groups like the methyl group tend to decrease it. libretexts.orgchegg.com

The hydrolysis of benzoate (B1203000) esters is a well-studied reaction. The rate is dependent on the concentration of both the ester and the nucleophile (e.g., hydroxide (B78521) ion). The presence of the nitro group at the meta-position to the ester makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the ortho-methyl group can introduce steric hindrance, potentially slowing the reaction rate compared to an unhindered analogue.

Table 1: Hypothetical Relative Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates.
CompoundSubstituentsRelative Rate Constant (k_rel)Influencing Factors
Methyl Benzoate-H1.00Reference Compound
Methyl 4-nitrobenzoate4-NO₂~200Strong electron-withdrawing effect, increases electrophilicity of carbonyl carbon.
Methyl 3-nitrobenzoate3-NO₂~100Electron-withdrawing effect, less pronounced than para-substitution.
Methyl 2-methylbenzoate (B1238997)2-CH₃~0.1Steric hindrance from ortho-methyl group impedes nucleophilic attack.
This compound2-CH₃, 5-NO₂Data not availableCombined electronic effect of NO₂ (rate-enhancing) and steric/electronic effect of CH₃ (rate-decreasing).

Detailed Mechanistic Pathways of Nitro Group Reductions and Subsequent Derivatizations

The reduction of the nitro group on the aromatic ring is a key transformation, converting the electron-withdrawing nitro functionality into a versatile amino group. This process significantly alters the electronic properties of the molecule, turning the substituent from strongly deactivating to strongly activating. masterorganicchemistry.com

The reduction typically proceeds through a series of intermediates. Common methods include catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl). masterorganicchemistry.comcommonorganicchemistry.com The general pathway involves the stepwise reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). orientjchem.orgoup.com

Mechanism of Catalytic Hydrogenation:

Adsorption: Both the nitroaromatic compound and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Palladium).

Stepwise Reduction: The nitro group is sequentially reduced.

Ar-NO₂ → Ar-NO (Nitrosobenzene intermediate)

Ar-NO → Ar-NHOH (Hydroxylamine intermediate)

Ar-NHOH → Ar-NH₂ (Amine product)

Desorption: The final product, methyl 5-amino-2-methylbenzoate, desorbs from the catalyst surface.

The resulting amine, methyl 5-amino-2-methylbenzoate, is a valuable synthetic intermediate. The amino group can undergo a wide range of subsequent derivatization reactions, such as diazotization to form diazonium salts, acylation to form amides, and alkylation.

Mechanistic Insights into Ester Hydrolysis and Transesterification Reactions

The ester group in this compound is susceptible to both hydrolysis and transesterification reactions, which can be catalyzed by either acid or base. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.govchemistrysteps.com

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). This final acid-base step drives the reaction to completion. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification. chemistrysteps.comyoutube.com The mechanism is typically AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Leaving Group Elimination: The intermediate collapses, eliminating a molecule of methanol and yielding the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated to regenerate the acid catalyst and form the final carboxylic acid product.

Transesterification: Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Elucidation of Catalytic Cycles in Organometallic Transformations Involving this compound

While specific research on organometallic transformations involving this compound is limited, studies on related nitrobenzoate compounds provide insight into potential catalytic cycles. For example, ruthenium(II) organometallic complexes have been synthesized with nitrobenzoate ligands. researchgate.net These types of complexes can be involved in catalytic processes where the nitrobenzoate acts as a ligand, influencing the electronic and steric properties of the metal center.

Furthermore, iron complexes, such as iron(salen), have been shown to catalyze the reduction of nitro compounds. cardiff.ac.uk A plausible catalytic cycle for such a transformation would involve:

Catalyst Activation: The precatalyst reacts with a reducing agent (e.g., a silane) to form an active iron hydride species.

Substrate Coordination: The nitroaromatic compound (this compound) coordinates to the iron center.

Reductive Functionalization: The nitro group is reduced, potentially through a series of single-electron or hydride transfers, leading to a nitroso intermediate. cardiff.ac.ukresearchgate.net

Further Reduction: The nitroso intermediate is further reduced to the corresponding amine.

Product Release and Catalyst Regeneration: The final amine product is released, and the catalyst is regenerated to re-enter the cycle.

Investigations into Enzyme-Substrate Interaction Mechanisms with this compound Analogues (e.g., Bacterial Nitroreductases)

Bacterial nitroreductases are flavoenzymes that catalyze the reduction of nitroaromatic compounds. oup.com These enzymes are of significant interest for their roles in bioremediation and in gene-directed enzyme prodrug therapy (GDEPT). ackerleylab.com The mechanism of these enzymes typically follows a ping-pong bi-bi kinetic model. ebi.ac.uk

Reductive Half-Reaction: The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide (B372718) cofactor, typically NAD(P)H. The NAD(P)H binds to the enzyme, transfers a hydride to the FMN, and the resulting NAD(P)⁺ is released. ackerleylab.com

Oxidative Half-Reaction: The nitroaromatic substrate (e.g., an analogue of this compound) binds to the active site containing the reduced FMN. The substrate is positioned over the flavin, allowing for efficient electron transfer. ebi.ac.uk

Electron Transfer: The reduced FMN transfers electrons in a stepwise two-electron reduction manner to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the final amine product. oup.commdpi.com The enzyme's structure provides a rigid framework that facilitates this hydride transfer. ebi.ac.uk

The broad substrate specificity of many nitroreductases suggests they can accommodate a variety of substituted nitroaromatics, including this compound. nih.gov The kinetics of this half-reaction often show a hyperbolic dependence on the substrate concentration, indicating a binding step precedes the flavin oxidation. nih.gov

Application of Linear Free Energy Relationships (LFERs) in Reactivity Analysis

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for quantifying the effect of substituents on the reactivity of aromatic compounds. emerginginvestigators.org The Hammett equation is expressed as:

log (k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted (reference) compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It represents the electronic effect (inductive and resonance) of that group.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and is a measure of the reaction's sensitivity to substituent effects. viu.ca

For this compound, we have two substituents to consider: the 2-methyl group and the 5-nitro group (which is meta to the ester).

Nitro group (meta): The nitro group is strongly electron-withdrawing. Its σmeta value is positive (+0.71), indicating it will increase the rate of reactions that are favored by electron withdrawal from the ring, such as nucleophilic attack on the carbonyl carbon during ester hydrolysis.

Methyl group (ortho): Assigning a σ value for ortho substituents is complex due to the significant influence of steric effects, which are not accounted for in the standard Hammett equation. However, the methyl group is generally electron-donating by induction and hyperconjugation, which would tend to decrease the rate of hydrolysis. Its proximity to the reaction center will also introduce steric hindrance.

In the case of alkaline hydrolysis, the reaction constant (ρ) is positive (e.g., +2.38 for the saponification of methyl benzoates), indicating that the reaction is accelerated by electron-withdrawing substituents that stabilize the negatively charged transition state. libretexts.orgchegg.com Therefore, the meta-nitro group in this compound would be expected to significantly increase the rate of hydrolysis relative to methyl benzoate, while the ortho-methyl group would likely counteract this effect to some degree due to steric hindrance and its electron-donating nature. emerginginvestigators.orgsemanticscholar.org

Table 2: Selected Hammett Substituent Constants (σ).
Substituentσ_metaσ_paraElectronic Effect
-NO₂+0.71+0.78Strongly Electron-Withdrawing
-Cl+0.37+0.23Electron-Withdrawing (Inductive)
-H0.000.00Reference
-CH₃-0.07-0.17Electron-Donating
-OCH₃+0.12-0.27Withdrawing (Inductive), Donating (Resonance)

Advanced Applications in Materials Science and Interdisciplinary Research

Integration of 2-Methyl-5-nitrobenzoate Derivatives in Specialty Polymers and Resins

While direct integration of this compound into polymers is a niche application, the broader class of nitro-aromatic compounds plays a role in the synthesis of specialty polymers. Nitrobenzoate derivatives can be functionalized and incorporated into polymer chains to impart specific properties. For instance, the nitro group can be reduced to an amine, providing a reactive site for polymerization or cross-linking.

Research into nitroxide-mediated living radical polymerization (NMP) highlights the importance of nitro-functionalized compounds in controlling polymer architecture. ripublication.com This method is a versatile technique used to synthesize a wide range of vinyl-based homopolymers and copolymers with well-defined molecular weights and low dispersity. ripublication.com Nitroxide mediating radicals are crucial for trapping carbon-centered free radicals, allowing for controlled initiation and reversible termination steps during polymerization. ripublication.com While TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) is a common nitroxide, the principles extend to other nitro-containing scaffolds that can be engineered into alkoxyamine initiators. ripublication.com The presence of a nitrobenzoate moiety could influence the electronic properties and stability of such initiators, potentially tuning the polymerization kinetics for specialty applications. ripublication.com

Research on Organic Electronic Materials Incorporating Benzoate (B1203000) Scaffolds (e.g., OLEDs, organic solar cells)

Benzoate esters serve as effective acceptor units in the design of molecules for organic electronics. Their electron-withdrawing nature makes them suitable components in donor-acceptor systems, which are fundamental to the function of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Research has shown that methyl benzoate provides a versatile platform for tuning the photophysical properties of materials by pairing it with various electron-donating groups. researchgate.net

The strategic design of molecules incorporating benzoate scaffolds can lead to materials with promising charge transfer characteristics. researchgate.net For example, combining strong electron-donating groups like phenothiazine (B1677639) or diphenylamine (B1679370) with a benzoate acceptor can create materials with efficient intramolecular charge transfer, a key process for electroluminescence in OLEDs. researchgate.net Such materials have the potential to be developed into highly efficient blue and deep-blue emitters, which are critical for display and lighting technologies. researchgate.net The modification of the benzoate scaffold, such as the inclusion of methyl and nitro groups found in this compound, allows for fine-tuning of the electronic energy levels (HOMO/LUMO) and emission properties of the final material.

Crystal Engineering and Supramolecular Assembly Studies of Nitrobenzoate Derivatives

The study of how molecules arrange themselves in a crystalline solid, known as crystal engineering, is crucial for designing materials with desired physical and chemical properties. Nitrobenzoate derivatives are excellent candidates for these studies due to their ability to form predictable and robust intermolecular interactions.

The formation of co-crystals, where two or more different molecules are held together in a single crystal lattice, is a key strategy in materials design. Nitrobenzoic acids are often used as "coformers" to create new solid forms of active pharmaceutical ingredients (APIs) or other functional molecules. nih.gov For example, 4-nitrobenzoic acid has been co-crystallized with acridine (B1665455) and 2-amino-3-methylpyridine (B33374) to form new salts with altered physical properties. nih.goviucr.org This approach demonstrates how the nitrobenzoate component can be used to modify the properties of another molecule. Functionalizing a molecule with a p-nitrobenzoate group has been shown to critically influence the crystallization conditions and resulting packing motifs. mdpi.com These principles are directly applicable to this compound, suggesting its potential use in designing novel co-crystals and solid solutions where its specific steric and electronic profile can direct the supramolecular assembly.

Table 1: Common Intermolecular Interactions in Nitrobenzoate Crystal Structures
Interaction TypeDescriptionObserved Motif/ArrangementSource
N—H⋯O Hydrogen BondA strong hydrogen bond involving a hydrogen atom bonded to nitrogen and an oxygen atom.Forms infinite chains or eight-membered R²₂(8) ring motifs. nih.goviucr.org
C—H⋯O Hydrogen BondA weaker hydrogen bond involving a hydrogen atom bonded to carbon and an oxygen atom.Contributes to the formation of chains and reinforces lattice cohesion. iucr.orgmdpi.com
π–π StackingAn interaction between the electron clouds of aromatic rings.Forms centrosymmetric dimers and contributes to stacked sheet structures. researchgate.net
O···O InteractionsInteractions between oxygen atoms of adjacent molecules.Can form unusual ribbon-like structures within the crystal lattice. acs.org
C—H···π ContactsAn interaction where a C-H bond points towards the face of an aromatic ring.Contributes to complex networks stabilizing the crystal structure. mdpi.com

Role as a Precursor in Advanced Organic Synthesis Beyond Direct Product Use (e.g., agrochemicals, dyes, specialty chemicals, fine chemicals)

Methyl this compound is a versatile chemical intermediate used in the synthesis of a wide array of more complex molecules. chemimpex.com Its value lies in the reactivity of the nitro group, which can be readily transformed into other functional groups, primarily an amine, providing a key building block for diverse chemical products. echemi.com

The parent compound, 2-methyl-5-nitrobenzoic acid, is a crucial starting material for producing key intermediates for pharmaceuticals, such as non-steroidal anti-inflammatory drugs. guidechem.com The synthesis often involves esterification to the methyl ester, followed by reduction of the nitro group and subsequent chemical modifications. guidechem.com This highlights the role of methyl this compound as a direct precursor in these synthetic pathways.

The compound and its parent acid are utilized in the development of various fine and specialty chemicals:

Pharmaceuticals: It serves as an intermediate in synthesizing various bioactive molecules, including anti-inflammatory and antimicrobial agents. chemimpex.com The reduction of the nitro group to an amine (forming methyl 3-amino-2-methylbenzoate) is a common strategy to build scaffolds for analgesic drugs and other APIs. echemi.com

Agrochemicals: The nitroaromatic structure is a common feature in pesticides and herbicides, and this compound serves as a building block in their formulation. chemimpex.comechemi.com

Dyes and Pigments: The stable structure and chromophoric nature of the nitroaromatic system make it a useful precursor for developing dyes and pigments. chemimpex.com The conversion of the nitro group into a diazonium salt (after reduction to an amine) is a classic method for producing azo dyes. echemi.com The related methyl m-nitrobenzoate is also noted as a starting material for the preparation of dyes. google.com

Table 2: Applications of Nitrobenzoates as Synthetic Precursors
Product ClassApplication/ExampleKey Synthetic TransformationSource
PharmaceuticalsIntermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.Reduction of the nitro group to an amine. chemimpex.comguidechem.com
AgrochemicalsFormulation of pesticides and herbicides.Incorporation of the nitroaromatic scaffold. chemimpex.comechemi.com
Dyes and PigmentsIntermediate for azo dyes and other colorants.Reduction to amine, followed by diazotization. chemimpex.comechemi.comgoogle.com
Fine ChemicalsVersatile building block for complex organic molecules.Functional group interconversion of the nitro group. chemimpex.com

Green Chemistry and Sustainable Synthesis Research for 2 Methyl 5 Nitrobenzoate and Its Precursors

Development of Environmentally Benign Synthetic Routes and Methodologies

Traditional synthesis routes for nitroaromatic compounds, including precursors to 2-Methyl-5-nitrobenzoate, often rely on the use of mixed nitric and sulfuric acids. This classic approach, while effective, generates significant quantities of corrosive acidic waste, posing considerable environmental and handling challenges. Research has consequently focused on developing cleaner, more sustainable alternatives.

A key precursor to this compound is 5-methyl-2-nitrobenzoic acid, which can be synthesized through the nitration of methyl 3-methylbenzoate. A significant advancement in this area is the development of an environmentally friendly nitration process that utilizes a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O) researchgate.net. This method avoids the use of sulfuric acid, thereby reducing the generation of hazardous waste. The high regioselectivity of this process is a major advantage, leading to a more efficient conversion to the desired product researchgate.net.

Another green approach involves solvent-free synthesis. For the esterification step, converting 2-methyl-5-nitrobenzoic acid to its methyl ester, solventless methods under infrared irradiation have been explored for analogous carboxylic acids, offering a reduction in solvent waste and potentially lower energy consumption. Furthermore, the use of solid acid catalysts in solvent-free esterifications has demonstrated high efficiency and the ability to recycle the catalyst, contributing to a more sustainable process.

Design and Optimization of Catalytic Systems for Enhanced Selectivity and Efficiency

The design of advanced catalytic systems is crucial for improving the selectivity and efficiency of the nitration and esterification steps in the synthesis of this compound. For the nitration of toluene (B28343), a primary precursor, solid acid catalysts have been extensively investigated as alternatives to liquid acids like sulfuric acid.

Solid acid catalysts, including zeolites (such as H-mordenite, HZSM-5, and HY), modified clays, and sulfated metal oxides (like SO₄²⁻/ZrO₂), offer several advantages. researchgate.netgoogle.com They are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the work-up process and reducing waste. google.com Research has shown that these catalysts can influence the isomer distribution of nitrotoluene, with some systems showing enhanced selectivity for the para-isomer, which is a valuable intermediate for various chemical syntheses. researchgate.netgoogle.com For instance, zinc-doped sulfated zirconia (Zn/SZ) has demonstrated superior catalytic performance in toluene nitration compared to undoped sulfated zirconia and other metal-doped variants. researchgate.net

The table below summarizes the catalytic performance of various solid acid systems in the nitration of toluene, a key precursor in the synthesis pathway.

CatalystReaction ConditionsToluene Conversion (%)Isomer Selectivity (ortho:meta:para)Reference
Zn/SZNot specified78.58para/ortho ratio of 0.67 researchgate.net
Ce/SZNot specifiedLower than Zn/SZNot specified researchgate.net
H-mordeniteNot specifiedHigh activityp-nitrotoluene selectivity increases with temperature mdpi.com
HZSM-5Not specifiedActiveNot specified mdpi.com
HY zeoliteNot specifiedActiveNot specified mdpi.com

For the esterification of the 2-methyl-5-nitrobenzoic acid intermediate, solid acid catalysts such as zirconium-titanium oxides have been shown to be effective for a range of substituted benzoic acids. mdpi.com These catalysts are recoverable and can be reused multiple times without significant loss of activity, making them a sustainable option for the production of this compound. mdpi.com

Research into Solvent Minimization and Alternative Reaction Media

A significant focus of green chemistry research is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. In the context of this compound synthesis, several strategies are being explored.

Solvent-Free Reactions: As mentioned earlier, solvent-free nitration and esterification reactions are highly attractive. Mechanochemical methods, such as ball milling, have been investigated for the nitration of aromatic compounds, offering a completely solventless approach. Similarly, supported iron oxide nanoparticles have been successfully used for the solvent-free esterification of various carboxylic acids. researchgate.net

Alternative Reaction Media: Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising "green" solvents due to their low vapor pressure, thermal stability, and recyclability. Research has demonstrated that ionic liquids can be effective media for aromatic nitration, in some cases leading to improved yields and selectivities compared to conventional solvents. researchgate.net However, the choice of the ionic liquid is critical, as some may react with the nitrating agents. Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also being explored for biocatalytic esterification processes and may offer a biodegradable and low-cost alternative to traditional organic solvents.

The following table provides an overview of different solvent strategies and their green chemistry advantages.

StrategyMethodologyKey AdvantagesReference
Solvent MinimizationSolvent-free synthesis (e.g., using supported nanoparticles)- Reduces solvent waste
  • Simplifies product purification
  • Lowers energy consumption
  • researchgate.net
    Alternative MediaIonic Liquids (ILs)- Low volatility
  • High thermal stability
  • Recyclable
  • researchgate.net
    Alternative MediaDeep Eutectic Solvents (DESs)- Biodegradable
  • Low cost
  • Can be derived from renewable resources
  • Strategies for Waste Reduction and By-product Utilization in Production Processes

    Minimizing waste and finding valuable uses for by-products are central to sustainable chemical manufacturing. In the synthesis of this compound, the primary waste streams are spent acids from the nitration step and by-product isomers.

    By-product Isomer Utilization: The nitration of toluene, a common starting material for the precursors of this compound, typically yields a mixture of ortho-, meta-, and para-nitrotoluene isomers. fossee.innih.gov While the desired isomer for subsequent reactions can be separated, the other isomers represent potential waste if not utilized. The typical isomer distribution from toluene nitration is approximately 55-60% ortho, 3-5% meta, and 35-40% para.

    Research into the utilization of these isomers is ongoing. For example, ortho-toluidine, derived from ortho-nitrotoluene, is a key intermediate in the production of various azo dyes. nih.gov Similarly, para-nitrotoluene derivatives are used as intermediates for colorants and related products. fossee.in Processes for the efficient separation of these isomers, such as fractional distillation and crystallization, are well-established. nih.gov The development of markets and applications for all isomers produced is a key aspect of a holistic green chemistry approach to the synthesis of nitroaromatics.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 2-methyl-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

    • Methodology : The synthesis typically involves nitration of 2-methylbenzoic acid followed by esterification. Key steps include:

    • Nitration : Use a mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .
    • Esterification : React the nitro-substituted acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) under reflux. Purify via recrystallization (ethanol/water) .
      • Critical Parameters : Temperature control during nitration prevents byproducts like dinitro derivatives. Excess methanol in esterification shifts equilibrium toward ester formation .

    Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

    • Techniques :

    • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group at C5, methyl at C2). Look for aromatic proton splitting patterns (meta/para coupling) .
    • X-ray Crystallography : Use SHELXL for refinement (single-crystal analysis) to resolve ambiguities in nitro-group orientation .
    • IR Spectroscopy : Nitro group asymmetric stretching (~1520 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) validate functional groups .

    Q. What are the common chemical transformations of this compound in organic synthesis?

    • Reactions :

    • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts nitro to amine, yielding 2-methyl-5-aminobenzoate, a precursor for pharmaceuticals .
    • Ester Hydrolysis : NaOH/EtOH under reflux produces 2-methyl-5-nitrobenzoic acid, useful in coordination chemistry .
      • Challenges : Nitro group reduction may require careful pH control to avoid over-reduction or side reactions .

    Advanced Research Questions

    Q. How can synthetic protocols for this compound be optimized for scalability while maintaining regioselectivity?

    • Optimization Strategies :

    • Flow Chemistry : Continuous reactors improve heat transfer during nitration, reducing decomposition risks .
    • Microwave-Assisted Synthesis : Reduces reaction time for esterification (10–15 minutes vs. 6–8 hours) .
      • Data-Driven Analysis : Use DoE (Design of Experiments) to model interactions between acid concentration, temperature, and stirring rate .

    Q. How do crystallographic data discrepancies (e.g., thermal motion, disorder) impact the refinement of this compound structures?

    • Resolution :

    • SHELXL Refinement : Apply restraints for nitro-group geometry and anisotropic displacement parameters. Use TWIN/BASF commands for twinned crystals .
    • Validation Tools : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry .
      • Case Study : In a 2024 study, disorder in the methyl group required PART instructions to model alternate conformers .

    Q. What environmental degradation pathways exist for this compound, and how can its persistence in ecosystems be assessed?

    • Degradation Studies :

    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor nitro-group cleavage via LC-MS .
    • Microbial Degradation : Use soil slurry assays (Pseudomonas spp.) to track CO₂ evolution as a mineralization indicator .
      • Analytical Tools : GC-MS for intermediate metabolites (e.g., 5-nitroso derivatives) .

    Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in cocrystals?

    • Graph Set Analysis :

    • Etter’s Rules : Identify R₂²(8) motifs between nitro O atoms and coformer amines. Use Mercury for visualization .
    • Thermodynamic Stability : Compare lattice energies (DFT calculations) to predict cocrystal formation with APIs like sulfonamides .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.